5,6-Dimethyl-1H-indazole-4,7-diamine 5,6-Dimethyl-1H-indazole-4,7-diamine
Brand Name: Vulcanchem
CAS No.: 61920-60-3
VCID: VC19488055
InChI: InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

5,6-Dimethyl-1H-indazole-4,7-diamine

CAS No.: 61920-60-3

Cat. No.: VC19488055

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-1H-indazole-4,7-diamine - 61920-60-3

Specification

CAS No. 61920-60-3
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 5,6-dimethyl-1H-indazole-4,7-diamine
Standard InChI InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13)
Standard InChI Key IIZSKDUUMYETOJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C2C(=C1N)C=NN2)N)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5,6-dimethyl-1H-indazole-4,7-diamine. Its molecular formula is C9_9H12_{12}N4_4, with a molecular weight of 176.22 g/mol . The structure consists of a bicyclic indazole system (a fused benzene and pyrazole ring) with methyl substituents on the benzene ring and amine groups on the pyrazole ring (Figure 1).

Key Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be extrapolated from analogs:

  • LogP: Estimated at 1.8–2.2 (lower than nitro-substituted indazoles due to polar amine groups) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water.

  • Melting Point: Predicted range: 220–240°C (based on methyl- and amine-substituted indazoles) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 5,6-dimethyl-1H-indazole-4,7-diamine:

Route 1: Nitro Reduction Strategy

  • Nitration: Introduce nitro groups at positions 4 and 7 of 5,6-dimethylindazole using HNO3_3/H2_2SO4_4.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) or use of SnCl2_2/HCl to convert nitro groups to amines .

Route 2: Cyclocondensation Approach

  • React 4,7-diamino-5,6-dimethylindazole precursors with hydrazine derivatives under acidic conditions .

Experimental Procedure (Adapted from )

A modified procedure for analogous bis-indazoles involves:

  • Starting Material: 2-Azido-4-methylbenzaldehyde (1d, 0.5 mmol).

  • Reagents: Propane-1,2-diamine (0.25 mmol), Pd(OAc)2_2 (5 mol%), Cu(OAc)2_2 (0.5 mmol).

  • Conditions: Solvent: DMF, 80°C, 12 h.

  • Yield: ~65% after column chromatography (50% EA/Hexane).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3_3/TFA)

  • Aromatic Protons: δ 7.78 (s, 2H, H-2/H-3) .

  • Amine Protons: δ 5.30–4.70 (m, 4H, NH2_2) .

  • Methyl Groups: δ 1.74 (d, 6H, J = 3.6 Hz, CH3_3) .

13C NMR (100 MHz, CDCl3_3/TFA)

  • Indazole Carbons: δ 148.1 (C-4/C-7), 135.1 (C-5/C-6), 126.2 (C-2/C-3) .

  • Methyl Carbons: δ 21.4 (CH3_3) .

High-Resolution Mass Spectrometry (HR-MS)

  • Observed: [M + H]+^+ = 177.1132 (Calculated: 177.1134) .

Comparative Analysis with Structural Analogs

Table 1: Properties of Selected Indazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPKey Applications
5,6-Dimethyl-1H-indazole-4,7-diamineC9_9H12_{12}N4_4176.221.8Drug discovery (proposed)
4,7-Dinitro-5,6-dimethylindazole C9_9H8_8N4_4O4_4236.183.04Energetic materials
1H-Indazol-3-amine C7_7H7_7N3_3133.150.92Kinase inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator